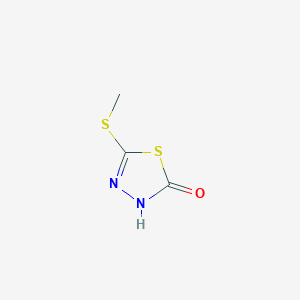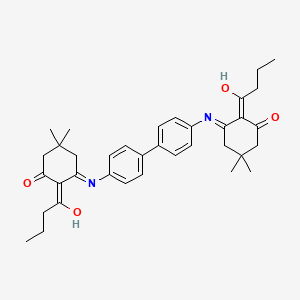
3,3'-(Biphenyl-4,4'-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) is an organic compound with the molecular formula C36H44N2O4 It is characterized by its biphenyl core structure, which is linked to two butanoyl-5,5-dimethylcyclohex-2-en-1-one moieties through imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction of two benzene rings, often using a palladium-catalyzed Suzuki coupling reaction.
Introduction of Imino Groups: The biphenyl core is then reacted with appropriate amines to introduce the imino groups.
Attachment of Butanoyl-5,5-dimethylcyclohex-2-en-1-one Moieties: The final step involves the reaction of the imino-functionalized biphenyl with butanoyl-5,5-dimethylcyclohex-2-en-1-one under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) involves its interaction with specific molecular targets and pathways. The imino groups may interact with enzymes or receptors, modulating their activity. The biphenyl core can also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one): A closely related compound with similar structural features.
3,3’-(Biphenyl-4,4’-diyldidiazene-2,1-diyl)bis(4-aminonaphthalene-1-sulfonic acid): Another compound with a biphenyl core and imino groups, but different functional groups attached.
Uniqueness
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C36H44N2O4 |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
(2E)-2-(1-hydroxybutylidene)-3-[4-[4-[[(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-oxocyclohexylidene]amino]phenyl]phenyl]imino-5,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C36H44N2O4/c1-7-9-29(39)33-27(19-35(3,4)21-31(33)41)37-25-15-11-23(12-16-25)24-13-17-26(18-14-24)38-28-20-36(5,6)22-32(42)34(28)30(40)10-8-2/h11-18,39-40H,7-10,19-22H2,1-6H3/b33-29+,34-30+,37-27?,38-28? |
InChI Key |
XJACXAMCPICGLE-SCLQZLQTSA-N |
Isomeric SMILES |
CCC/C(=C/1\C(=O)CC(CC1=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=C4/C(=C(\O)/CCC)/C(=O)CC(C4)(C)C)(C)C)/O |
Canonical SMILES |
CCCC(=C1C(=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=C4CC(CC(=O)C4=C(CCC)O)(C)C)CC(CC1=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


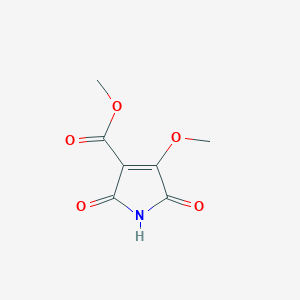
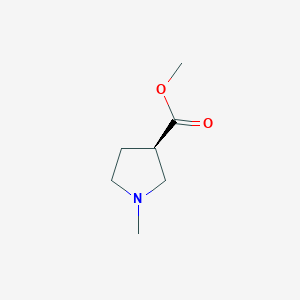
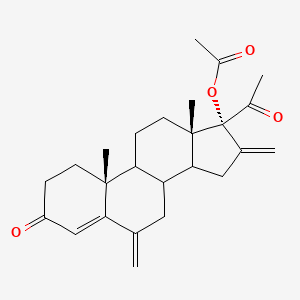
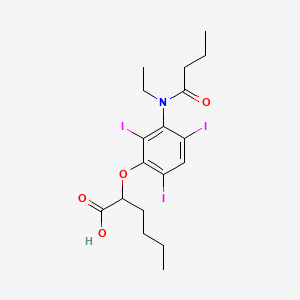
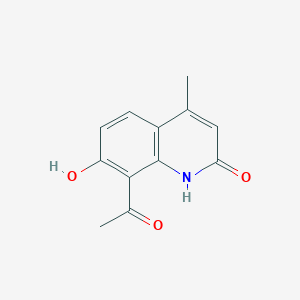
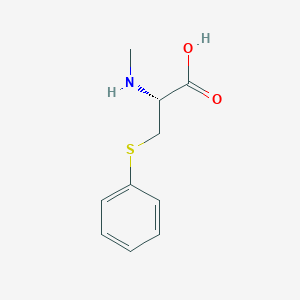
![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)

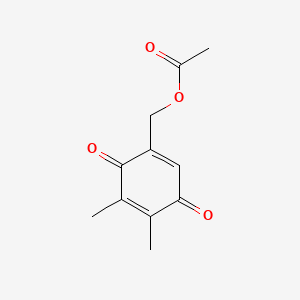

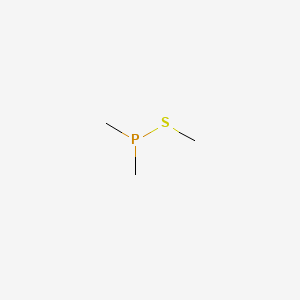
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)

